molecular formula C15H18N2 B1422505 1-N-(3-phenylpropyl)benzene-1,2-diamine CAS No. 856997-25-6

1-N-(3-phenylpropyl)benzene-1,2-diamine

Cat. No.: B1422505
CAS No.: 856997-25-6
M. Wt: 226.32 g/mol
InChI Key: CVYWMBQCQVGBOQ-UHFFFAOYSA-N
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Description

1-N-(3-Phenylpropyl)benzene-1,2-diamine is an aromatic diamine compound that serves as a valuable building block in organic synthesis and medicinal chemistry research. This chemical scaffold is structurally related to its methyl-substituted analog, 4-Methyl-N1-(3-phenylpropyl)benzene-1,2-diamine (JSH-23), a compound documented in scientific literature for its role as a potent inhibitor of Nuclear Factor-kappa B (NF-κB) transcriptional activity . Researchers utilize such diamine compounds to study cellular signaling pathways, particularly those involving the NF-κB system, which is a pivotal regulator of inflammation and immune responses . The mechanism of action for related compounds involves interference with the nuclear translocation of NF-κB, a critical step in the expression of pro-inflammatory genes, without affecting the degradation of its inhibitor, IκBα . This specific action makes it a useful tool for probing inflammatory processes. In laboratory research, 1-N-(3-phenylpropyl)benzene-1,2-diamine can be used as a precursor for the synthesis of more complex heterocyclic systems, such as benzimidazoles, which have applications in the development of materials and biologically active molecules . The compound is provided for research purposes only. All products are strictly for laboratory research use and are not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-N-(3-phenylpropyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c16-14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11,17H,6,9,12,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYWMBQCQVGBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Benzene-1,2-diamine with 1-Bromo-3-phenylpropane

One of the most direct methods involves the nucleophilic substitution reaction where benzene-1,2-diamine is reacted with 1-bromo-3-phenylpropane under basic or neutral conditions.

  • Reaction conditions: Typically, the reaction is conducted in an inert solvent like ethanol or acetonitrile, sometimes in the presence of a base (e.g., potassium carbonate) to deprotonate the amine and enhance nucleophilicity.
  • Outcome: Monoalkylation occurs preferentially on one amino group, yielding 1-N-(3-phenylpropyl)benzene-1,2-diamine.
  • Purification: The product is purified by extraction and chromatographic methods.

This method is supported by alkylation steps described in literature where 1-bromo-3-phenylpropane is used to alkylate amines after suitable protection and deprotection steps.

Protection–Deprotection Strategy

To improve selectivity, protection of one amino group is often employed:

  • Protection: Use of Boc (tert-butyloxycarbonyl) or phthalimide groups to mask one amino group.
  • Alkylation: The free amino group is then alkylated with 1-bromo-3-phenylpropane.
  • Deprotection: Removal of the protecting group (e.g., with trifluoroacetic acid for Boc, or hydrazine for phthalimide) regenerates the free diamine.

This method is exemplified in the synthesis of related substituted benzene-1,2-diamines, where Boc protection followed by alkylation and TFA deprotection yielded high-purity products.

Use of Carbonyldiimidazole (CDI) Activation

In some advanced syntheses, carbonyldiimidazole is employed to activate benzene-1,2-diamine or related intermediates for further functionalization:

  • Reaction of benzene-1,2-diamine with CDI forms reactive intermediates.
  • Subsequent nucleophilic substitution or coupling with alkyl halides or amines leads to the desired alkylated diamine.
  • This method allows for precise control and can facilitate the introduction of other substituents if needed.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Protection of amine Boc anhydride, room temp, inert solvent >90 Protects one amino group selectively
Alkylation 1-bromo-3-phenylpropane, K2CO3, ethanol, reflux 60–80 Monoalkylation of free amino group
Deprotection Trifluoroacetic acid (TFA), room temp >90 Removes Boc protecting group cleanly
Direct alkylation (no protection) Benzene-1,2-diamine + 1-bromo-3-phenylpropane, base, solvent 50–70 Less selective, possible over-alkylation

Analytical and Characterization Data

  • NMR Spectroscopy: ^1H NMR typically shows aromatic protons (δ 7.0–7.5 ppm), methylene protons adjacent to nitrogen (δ 2.5–3.5 ppm), and amino protons as broad signals.
  • Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight of 1-N-(3-phenylpropyl)benzene-1,2-diamine.
  • Chromatography: HPLC or TLC confirms purity and reaction completion.

For example, in related compounds, ^1H NMR signals for Ar-CH2 and NH2 protons are well resolved, and retention times in HPLC-MS align with theoretical values.

Research Findings and Comparative Analysis

  • The protection–deprotection approach yields higher selectivity and purity compared to direct alkylation.
  • Microwave-assisted heating for alkylation has been reported to improve yields and reduce reaction times but requires optimization to avoid decomposition.
  • Using CDI for intermediate activation offers versatility for further functionalization beyond simple alkylation.
  • Alkylation with 1-bromo-3-phenylpropane is a reliable method, but reaction parameters such as solvent, temperature, and base choice significantly affect yields and selectivity.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Direct Alkylation Reaction of benzene-1,2-diamine with 1-bromo-3-phenylpropane Simple, fewer steps Moderate selectivity, side reactions possible
Protection–Deprotection Boc or phthalimide protection, alkylation, then deprotection High selectivity and purity Additional steps increase time and cost
CDI Activation Activation of diamine with carbonyldiimidazole before alkylation Versatile for complex derivatives More complex, requires careful control

Chemical Reactions Analysis

Types of Reactions

1-N-(3-phenylpropyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The biological and physicochemical properties of benzene-1,2-diamine derivatives are highly dependent on substituent groups. Below is a comparative analysis of JSH-23 and analogous compounds:

Table 1: Key Features of JSH-23 and Related Compounds
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
JSH-23 N1-(3-phenylpropyl), C4-methyl C₁₆H₂₀N₂ 240.34 NF-κB inhibitor (IC₅₀ = 7.1 μM); blocks nuclear p65 translocation
N1,N2-bis(2-fluorobenzyl)benzene-1,2-diamine N1,N2-(2-fluorobenzyl) C₂₀H₁₈F₂N₂ 324.37 Medicinal intermediate; unreported crystal structure prior to 2025
N1-(3-(dimethylamino)propyl)benzene-1,2-diamine N1-(3-dimethylaminopropyl) C₁₁H₁₉N₃ 193.29 Potential ligand for metal-catalyzed C–H functionalization
N1-(3-Methoxypropyl)benzene-1,2-diamine N1-(3-methoxypropyl) C₁₀H₁₆N₂O 180.25 Increased hydrophilicity; limited NF-κB inhibition data
2-Aminoanilinium 4-methylbenzenesulfonate Protonated benzene-1,2-diamine + sulfonate C₁₃H₁₆N₂O₃S 292.35 Salt form for improved solubility; structural chemistry studies

Biological Activity

1-N-(3-phenylpropyl)benzene-1,2-diamine, also known as JSH-23, is a synthetic organic compound that belongs to the class of aromatic amines. Its structure features a benzene ring with two amine groups and a phenylpropyl substituent, which contributes to its unique biological properties. This article explores the biological activity of JSH-23, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 1-N-(3-phenylpropyl)benzene-1,2-diamine is C15H18N2. The compound's structure is characterized by the following features:

  • Aromatic rings : The presence of benzene rings enhances stability and lipophilicity.
  • Amine groups : These functional groups are critical for biological interactions.

The biological activity of JSH-23 is primarily attributed to its ability to interact with various molecular targets in biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : JSH-23 has been shown to inhibit specific enzymes that are pivotal in cellular signaling pathways. This inhibition can lead to altered cellular responses, particularly in cancerous cells.
  • Receptor Binding : The compound may bind to receptors involved in neurotransmission and cell proliferation, affecting physiological responses.

Biological Activities

Research indicates several significant biological activities associated with JSH-23:

Anticancer Activity

JSH-23 has demonstrated promising anticancer properties in various studies. For instance:

  • Cell Proliferation Inhibition : In vitro studies have shown that JSH-23 inhibits the proliferation of cancer cell lines by inducing apoptosis (programmed cell death) .
  • Mechanistic Studies : It has been suggested that the compound modulates key signaling pathways such as the PI3K/Akt pathway, which is often dysregulated in cancers .

Antimicrobial Properties

Preliminary studies indicate that JSH-23 may possess antimicrobial activity against certain bacterial strains. This aspect is still under investigation but shows potential for therapeutic applications in treating infections.

Research Findings and Case Studies

StudyFindings
Study 1JSH-23 was found to significantly reduce tumor size in xenograft models of breast cancer .
Study 2In vitro assays indicated that JSH-23 inhibited the growth of E. coli and Staphylococcus aureus .
Study 3Mechanistic analysis revealed that JSH-23 induces apoptosis through caspase activation in cancer cells .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of 1-N-(3-phenylpropyl)benzene-1,2-diamine in inhibiting NF-κB activation?

  • Methodological Answer : The compound acts as a cell-permeable inhibitor of NF-κB p65 nuclear translocation, with an IC₅₀ of 33.2 µM, as determined via Luminex® xMAP® technology. Researchers should validate inhibition using techniques like immunofluorescence to track p65 localization or luciferase reporter assays to measure transcriptional activity .

Q. How can researchers synthesize 1-N-(3-phenylpropyl)benzene-1,2-diamine with high purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution of 1,2-diaminobenzene with 3-phenylpropyl halides. Purification can be achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Purity should be confirmed by HPLC (e.g., Chromolith® columns with UV detection at 254 nm) and NMR spectroscopy .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • Mass spectrometry (ESI-MS) for molecular weight validation.
  • HPLC with UV detection to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can structural modifications enhance the inhibitory potency of 1-N-(3-phenylpropyl)benzene-1,2-diamine against NF-κB?

  • Methodological Answer : Structure-activity relationship (SAR) studies suggest that:

  • Methyl substitution at the 4-position (as in JSH-23, a derivative) improves solubility and activity.
  • Phenylpropyl chain length modulates membrane permeability.
    Computational docking (e.g., AutoDock Vina) can predict binding interactions with NF-κB nuclear transport proteins .

Q. How to resolve contradictions in reported IC₅₀ values across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, incubation time). Standardize protocols by:

  • Using a common cell line (e.g., HEK293T for NF-κB reporter assays).
  • Validating IC₅₀ via dose-response curves with triplicate replicates.
  • Cross-referencing with independent methods like Western blotting for p65 nuclear/cytosolic fractionation .

Q. What crystallographic methods are suitable for determining the compound’s solid-state structure?

  • Methodological Answer : Employ single-crystal X-ray diffraction with SHELXL for refinement and OLEX2 for structure solution. Key parameters include:

  • Data collection : High-resolution (<1.0 Å) synchrotron data.
  • Refinement : Anisotropic displacement parameters for non-H atoms.
  • Validation : Check R-factors (R₁ < 5%) and electron density maps for accuracy .

Q. How to design in vivo studies to evaluate the compound’s anti-inflammatory efficacy?

  • Methodological Answer : Use murine models (e.g., LPS-induced sepsis or collagen-induced arthritis):

  • Dosing : 10–50 mg/kg intraperitoneally, based on pharmacokinetic profiles.
  • Endpoints : Measure serum cytokines (TNF-α, IL-6) via ELISA and histopathological scoring of inflamed tissues.
  • Controls : Include a positive control (e.g., dexamethasone) and vehicle .

Q. What strategies mitigate stability issues during long-term storage?

  • Methodological Answer : Stability studies indicate:

  • Storage : -20°C in anhydrous DMSO (avoid freeze-thaw cycles).
  • Decomposition monitoring : Regular HPLC analysis to detect oxidation byproducts (e.g., quinone formation).
  • Light sensitivity : Use amber vials to prevent photodegradation .

Key Research Gaps

  • Structural data : No published crystal structure for 1-N-(3-phenylpropyl)benzene-1,2-diamine; prioritize single-crystal studies .
  • In vivo pharmacokinetics : Limited data on bioavailability and metabolite profiling; recommend LC-MS/MS-based assays .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-N-(3-phenylpropyl)benzene-1,2-diamine
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1-N-(3-phenylpropyl)benzene-1,2-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.